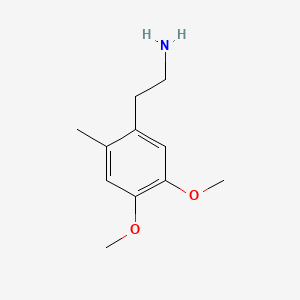

4,5-Dimethoxy-2-methyl-phenethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Dimethoxy-2-methyl-phenethylamine” is a psychedelic drug of the 2C family . It is also known as 2C-D . It was first synthesized in 1970 by a team from the Texas Research Institute of Mental Sciences . The effects of 2C-D typically last for 4–6 hours .

Synthesis Analysis

The synthesis of 2C-D involves O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Molecular Structure Analysis

The molecular formula of 2C-D is C11H17NO2 . Its average mass is 195.258 Da and its monoisotopic mass is 195.125931 Da .Chemical Reactions Analysis

2C-D is metabolized in rats by O-demethylation at position 2 or 5 followed by N-acetylation or by deamination with oxidation to the corresponding acids or reduction to the corresponding alcohol . Furthermore, 2C-D was hydroxylated at the methyl group .Physical And Chemical Properties Analysis

The density of 2C-D is 1.0±0.1 g/cm3 . Its boiling point is 302.8±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 149.3±33.8 °C .Applications De Recherche Scientifique

Metabolic and Toxicological Studies

- In Vivo Accumulation and Toxicological Analysis : The metabolism and toxicological analysis of various phenethylamines, including compounds similar to 4,5-Dimethoxy-2-methyl-phenethylamine, have been studied extensively. These studies involve understanding how these substances are metabolized in the body, particularly in rats, and their potential implications for toxicological detection and analysis. One study focused on the simultaneous determination of 11 illicit phenethylamines in hair using liquid chromatography and tandem mass spectrometry (LC-MS-MS), highlighting the application of these methods in forensic toxicology and drug abuse history analysis (Nieddu et al., 2015).

- Metabolism Pathways and Detection Techniques : Detailed studies on the metabolism of various phenethylamine derivatives, similar to this compound, have been conducted to understand their biotransformation in the body. These studies include the identification of metabolic pathways such as hydroxylation, N-acetylation, deamination, and sulfoxidation. The research provides insights into the detection of these substances in biological samples using techniques like gas chromatography and mass spectrometry (GC/MS) (Theobald et al., 2005; Theobald et al., 2006).

Analytical Method Development and Optimization

- Development of Analytical Procedures : The development of analytical procedures for the detection of phenethylamines, closely related to this compound, has been a key area of research. This includes the optimization of separation techniques and sample concentration methods using capillary electrophoresis and fluorescence detection. Such research is vital for improving the sensitivity and specificity of drug detection in various matrices (Tsai et al., 2006).

Pharmacological and Behavioral Studies

- Pharmacological Effects and Behavioral Impact : Studies have been conducted to understand the pharmacological effects and behavioral impacts of phenethylamine derivatives. These studies assess the compounds' binding and functional activity at serotonin receptors, providing insights into their hallucinogenic properties and potential therapeutic applications (Halberstadt & Geyer, 2014; Eshleman et al., 2018).

Synthesis and Chemical Properties

- Synthetic Routes and Chemical Properties : Research on the synthesis of phenethylamine derivatives, including methods and yields for producing compounds like this compound, has been explored. These studies provide valuable information on the chemical properties and potential industrial applications of these compounds (Yuan-bin, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4,5-dimethoxy-2-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMOEKWZGBXRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCN)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2904531.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)

![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2904544.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2904549.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2904554.png)